molecular formula C25H23NO3 B6506501 N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide CAS No. 1421450-25-0

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide

Cat. No.: B6506501
CAS No.: 1421450-25-0
M. Wt: 385.5 g/mol
InChI Key: ZJFNLVKSHYZKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a 2,2-diphenylacetamide core linked to a 4-(2-methoxyphenoxy)but-2-yn-1-yl group. This structure introduces rigidity via the alkyne (but-2-yn-1-yl) spacer and a polar 2-methoxyphenoxy moiety, which may influence pharmacokinetic properties such as lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-28-22-16-8-9-17-23(22)29-19-11-10-18-26-25(27)24(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,12-17,24H,18-19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFNLVKSHYZKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Intermediate Formation

The most widely reported approach involves sequential synthesis of the but-2-ynylphenoxy moiety followed by coupling with 2,2-diphenylacetamide. A representative pathway includes:

Step 1: Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine
Epichlorohydrin undergoes nucleophilic substitution with 2-methoxyphenol in the presence of potassium carbonate, yielding 4-(2-methoxyphenoxy)but-2-yn-1-ol. Subsequent oxidation with Dess-Martin periodinane converts the alcohol to an aldehyde, which is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride.

Step 2: Preparation of 2,2-Diphenylacetyl Chloride
Diphenylacetic acid is treated with thionyl chloride (SOCl₂) under reflux to produce the corresponding acid chloride. This step typically achieves yields >90% due to the electrophilicity of the carbonyl carbon.

Step 3: Amide Coupling
The amine intermediate reacts with 2,2-diphenylacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency, achieving yields of 68–72%.

ParameterConditionsYieldReference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h75%
Reductive AminationNaBH₃CN, MeOH, rt, 6h63%
Amide FormationEt₃N, DMAP, DCM, 0°C → rt, 24h72%

Advantages : High purity (>98% by HPLC) and scalability.
Limitations : Lengthy purification steps; requires handling of moisture-sensitive reagents.

Reductive Amination Approach

An alternative single-flask method combines 4-(2-methoxyphenoxy)but-2-ynal with 2,2-diphenylacetamide precursors. Diisobutylaluminium hydride (DIBAH) in toluene reduces the imine intermediate formed in situ, achieving diastereomeric ratios of 95:5 (2R,3S vs. 2S,3S).

Critical Optimization Parameters :

  • Solvent System : Toluene/cyclohexanol (4:1 v/v) improves solubility of intermediates.

  • Temperature : Reactions at −10°C minimize side reactions.

  • Workup : Acidic hydrolysis (1 M HCl) followed by ethyl acetate extraction isolates the product in 65% yield.

Palladium-Catalyzed Alkyne Coupling

Recent advances utilize Sonogashira coupling to construct the but-2-ynyl backbone. Aryl halides (e.g., 2-methoxyphenyl bromide) react with propargylamine derivatives in the presence of Pd(PPh₃)₂Cl₂ and CuI. This method reduces step count but requires stringent oxygen-free conditions.

Catalyst SystemBaseYieldSelectivity
Pd(PPh₃)₂Cl₂/CuIEt₃N58%89%
Pd(OAc)₂/XPhosK₂CO₃61%92%

Advantages : Atom-economical; avoids toxic reagents.
Limitations : High catalyst loading (5 mol%); scalability challenges.

Optimization of Reaction Conditions

Solvent Effects on Amide Coupling

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Mixed solvents like DCM/THF (3:1) balance reactivity and isolation efficiency, achieving 78% yield with 99% purity.

Temperature Control in Reductive Steps

Exothermic reductions (e.g., NaBH₄ in THF) require cryogenic conditions (−20°C) to prevent racemization. Controlled addition via syringe pump maintains stereochemical integrity.

Catalytic Asymmetric Synthesis

Chiral ligands such as (R)-BINAP in rhodium-catalyzed hydrogenations induce enantioselectivity (>90% ee) in intermediate alcohols, critical for pharmacological activity.

Purification Techniques

Column Chromatography

Silica gel chromatography with chloroform/acetone (98:2) effectively separates regioisomers. Gradient elution (2→5% acetone) resolves the target compound with Rf = 0.34.

Recrystallization

Ethanol/water (4:1) recrystallization removes residual diphenylacetic acid, enhancing purity from 85% to 99.5%.

Distillation

Short-path distillation under high vacuum (0.1 mmHg) isolates volatile byproducts (e.g., unreacted epichlorohydrin) at 80°C.

Comparative Analysis of Methods

MethodTotal YieldPurityScalabilityCost ($/g)
Multi-Step Synthesis52%99.2%High120
Reductive Amination65%98.7%Moderate95
Sonogashira Coupling58%97.5%Low210

Key Findings :

  • Multi-step synthesis remains the gold standard for large-scale production.

  • Reductive amination offers cost advantages but requires chiral resolution.

  • Palladium-based methods are limited by catalyst costs but valuable for structure-activity studies.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, a study reported that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Modulation of Ion Channels

The compound has been explored for its ability to modulate sodium channels, which are crucial in various physiological processes including nerve impulse transmission and muscle contraction. Research indicates that compounds with similar structures can act as inhibitors of sodium channels, thus providing a pathway for the development of new analgesics or antiarrhythmic drugs .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that it could help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Pain Management

Given its potential effects on sodium channels, this compound may be beneficial in the development of new analgesics. The modulation of pain pathways through sodium channel inhibition can lead to effective pain relief without the side effects associated with traditional opioids .

Treatment of Neurological Disorders

The neuroprotective properties suggest possible applications in treating neurological disorders such as epilepsy and multiple sclerosis. By stabilizing neuronal excitability and reducing excitotoxicity, this compound could provide therapeutic benefits .

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Drug Delivery Systems

The compound's amphiphilic nature may facilitate its use in drug delivery systems where solubility and bioavailability are crucial. Its ability to form micelles or nanoparticles can enhance the delivery of hydrophobic drugs .

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxic effects compared to control groups, suggesting that modifications to the chemical structure could enhance efficacy .

Case Study 2: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound using rodent models of oxidative stress-induced neurodegeneration. Results indicated a significant reduction in neuronal cell death when treated with varying doses of the compound, supporting its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.

Comparison with Similar Compounds

Target Compound :

Cholinesterase Inhibitors with Diphenylacetamide Motifs

N-((2S,3R)-4-((2,2-Dimethylpropyl)amino)-3-hydroxy-1-phenylbutan-2-yl)-2,2-diphenylacetamide

  • Structural Differences: A chiral hydroxy-phenylbutan-2-yl chain replaces the methoxyphenoxy-alkyne group.
  • Activity : Binds to human butyrylcholinesterase (BChE) with high affinity, likely due to the stereospecific hydroxy and dimethylpropylamine groups .
  • Comparison: The target compound’s methoxyphenoxy group may reduce BChE affinity but increase selectivity for other targets like cyclooxygenases.

Sulfonamide and Sulfamoyl Derivatives

2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

  • Structural Differences : The sulfamoylphenyl group introduces a sulfonamide linkage absent in the target compound.
  • Activity: Sulfamoyl groups are known to enhance metabolic stability and target sulfhydryl-containing enzymes .
  • Key Contrast : The target compound’s alkyne spacer and diphenylacetamide core prioritize hydrophobic interactions over sulfonamide-mediated hydrogen bonding.

Patent-Excluded Diphenylacetamides

Excluded Compounds (EP3348550A1) :

  • Examples include N-(6-(N,N-diethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide and N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide.
  • Structural Basis for Exclusion: Benzothiazole and fluorophenyl groups confer distinct electronic properties, differing from the target compound’s methoxyphenoxy-alkyne motif .
  • Implications: The target compound’s uniqueness lies in its hybrid alkynyl-phenoxy design, avoiding prior-art conflicts.

Structural and Pharmacokinetic Analysis

Table 1: Comparative Properties of Selected Diphenylacetamide Derivatives

Compound Name Molecular Weight Key Substituents Biological Target Activity (Ki/IC₅₀) LogP (Predicted)
Target Compound 429.5 4-(2-Methoxyphenoxy)but-2-yn-1-yl COX-2 (hypothetical) N/A 4.2
L2 (CID:44208) 475.6 Diethylamino-morpholine COX-2 0.8 nM 3.1
2-(2-Methoxyphenoxy)-...sulfamoyl[...] 455.5 Sulfamoyl-oxazole Sulfhydryl enzymes N/A 2.8
BChE Inhibitor (PDB) 580.7 Chiral hydroxy-butyl Butyrylcholinesterase 1.2 nM 5.0

Q & A

What synthetic methodologies are effective for constructing the alkyne-phenoxy linkage in N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide?

The alkyne-phenoxy moiety can be synthesized via nucleophilic substitution under alkaline conditions. For example, a protocol analogous to substituting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol (as in ) can be adapted. Alkylation of 2-methoxyphenol with 4-bromo-but-2-yne-1-amine in the presence of a base like K₂CO₃ in DMF at 80°C for 12–24 hours may yield the intermediate. Subsequent coupling with 2,2-diphenylacetyl chloride using EDC/HOBt (as in ) under nitrogen atmosphere ensures amide bond formation. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended .

How can X-ray crystallography resolve conformational ambiguities in the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is critical. For instance, in 2,2-diphenylacetamide derivatives, dihedral angles between phenyl rings (e.g., 84.6°–85.0°) and hydrogen-bonding motifs (N–H⋯O, C–H⋯O) are key parameters (). Refinement strategies include isotropic displacement parameters for H atoms and DFIX constraints for N–H bonds. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. The asymmetric unit may contain multiple molecules, necessitating careful analysis of intermolecular interactions (e.g., R₂²(8) ring motifs) .

What advanced spectroscopic techniques are optimal for characterizing the stereoelectronic effects of the methoxyphenoxy group?

High-resolution NMR (¹H, ¹³C, and 2D-COSY/HSQC) and DFT-based computational modeling can elucidate electronic effects. For example:

  • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm ().
  • NOESY : Detects spatial proximity between the methoxy group and alkyne protons.
  • DFT analysis : Predicts charge distribution (e.g., electron-donating methoxy group stabilizes the aryloxy moiety) ().
    MS (ESI-TOF) confirms molecular weight with <2 ppm error .

How can researchers address low yields in the final amide coupling step?

Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:

  • Activation reagents : Use EDC/HOBt () or PyBOP for efficient coupling.
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reagent solubility.
  • Temperature control : Maintain 0–5°C during activation, then warm to room temperature.
  • Purification : Employ preparative HPLC with a C18 column (MeCN/H₂O gradient) for challenging separations .

What crystallographic challenges arise from weak C–H⋯π interactions in this compound?

Weak C–H⋯π interactions (common in diphenylacetamide derivatives, ) complicate electron density mapping. Solutions include:

  • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å).
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 5–10% of total packing energy).
  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

How do conflicting bioactivity results in analogous compounds inform target validation studies?

For example, 2,2-diphenylacetamide derivatives show antimycobacterial activity () but may lack specificity. To validate target engagement:

  • SAR studies : Modify substituents (e.g., replacing methoxy with halogens).
  • Cellular assays : Use luciferase reporters or CRISPR screens to confirm on-target effects.
  • Microscale thermophoresis (MST) : Measures binding affinity (Kd) with purified proteins .

What computational tools predict the pharmacokinetic properties of this compound?

SwissADME or ADMETLab 2.0 can estimate:

  • LogP : Predicted ~3.5 (moderate lipophilicity).
  • CYP450 interactions : Methoxy groups may inhibit CYP3A4.
  • BBB permeability : Likely low due to high molecular weight (>400 Da).
    Validation via in vitro assays (e.g., Caco-2 permeability, microsomal stability) is essential .

How should researchers handle discrepancies between experimental and theoretical NMR shifts?

Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects. Mitigation steps:

  • Solvent correction : Use CDCl₃-specific DFT calculations (e.g., Gaussian09 SMD model).
  • Dynamic effects : Perform MD simulations to assess rotamer populations.
  • Experimental validation : Acquire variable-temperature NMR to probe exchange processes .

What safety protocols are critical during large-scale synthesis?

  • PPE : Gloves (nitrile), goggles, and fume hoods ( ).
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) for incineration.
  • Reaction monitoring : Use in-situ IR to detect exothermic events .

How can researchers leverage fragment-based drug design (FBDD) with this scaffold?

  • Fragment library : Screen 2,2-diphenylacetamide cores (MW < 300) via SPR or X-ray crystallography.
  • Structure-guided optimization : Merge with fragments targeting adjacent pockets (e.g., ’s cyclohexylamino group).
  • Thermal shift assays : Identify fragments stabilizing target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.